tert-Butyl (R)-2-methyl-3-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylate group attached to a piperidine ring. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method is the reaction of ®-2-methyl-3-oxopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate can be achieved using flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tert-butyl esters by providing precise control over reaction conditions such as temperature, pressure, and flow rates .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or tert-butyl hydroperoxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also interact with receptors and ion channels, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate: Characterized by the presence of a tert-butyl group and a piperidine ring.
tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxamide: Similar structure but with an amide group instead of a carboxylate group.
tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate group.
Uniqueness
tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (2R)-2-methyl-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-8-9(13)6-5-7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
InChI Key |
GZOHWMOHDHOZOR-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1C(=O)CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.